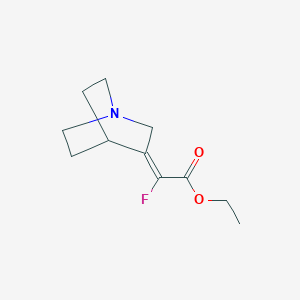
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinuclidine moiety, which is a bicyclic amine, and a fluoro-substituted ethyl acetate group. The presence of the fluorine atom and the quinuclidine structure imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate typically involves the reaction of quinuclidin-3-one with ethyl fluoroacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate can be compared with other similar compounds, such as:
Quinuclidin-3-ylidene derivatives: These compounds share the quinuclidine moiety but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroacetate derivatives: Compounds with a fluoroacetate group can have similar reactivity but may differ in their overall structure and applications.
Ethyl acetate derivatives: These compounds have the ethyl acetate group but lack the quinuclidine moiety, resulting in different chemical behavior and uses.
Propriétés
Formule moléculaire |
C11H16FNO2 |
|---|---|
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
ethyl (2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C11H16FNO2/c1-2-15-11(14)10(12)9-7-13-5-3-8(9)4-6-13/h8H,2-7H2,1H3/b10-9- |
Clé InChI |
FKOAAFLXEPWZPY-KTKRTIGZSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/1\CN2CCC1CC2)/F |
SMILES canonique |
CCOC(=O)C(=C1CN2CCC1CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















